molecular formula C6H9F2NO2 B589347 (S)-methyl 4,4-difluoropyrrolidine-2-carboxylate CAS No. 126111-14-6

(S)-methyl 4,4-difluoropyrrolidine-2-carboxylate

Cat. No.: B589347
CAS No.: 126111-14-6
M. Wt: 165.14
InChI Key: RPYSGPRTWAWWKK-BYPYZUCNSA-N
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Description

(S)-Methyl 4,4-difluoropyrrolidine-2-carboxylate is a fluorinated organic compound with potential applications in various scientific fields. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-methyl 4,4-difluoropyrrolidine-2-carboxylate typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The resulting intermediate is then esterified to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl 4,4-difluoropyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-Methyl 4,4-difluoropyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atoms can mimic hydrogen or hydroxyl groups.

    Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the field of antiviral and anticancer research.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine.

Mechanism of Action

The mechanism of action of (S)-methyl 4,4-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to certain enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • Ethyl ®-1-Boc-4,4-difluoropyrrolidine-2-carboxylate
  • Ethyl 4,4-difluoropyrrolidine-2-carboxylate
  • Benzyl (2S)-4,4-difluoropyrrolidine-2-carboxylate

Comparison: (S)-Methyl 4,4-difluoropyrrolidine-2-carboxylate is unique due to its specific stereochemistry and methyl ester group. These features can influence its reactivity and biological activity compared to similar compounds. For instance, the presence of the methyl ester group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c1-11-5(10)4-2-6(7,8)3-9-4/h4,9H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYSGPRTWAWWKK-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(CN1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126111-14-6
Record name methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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